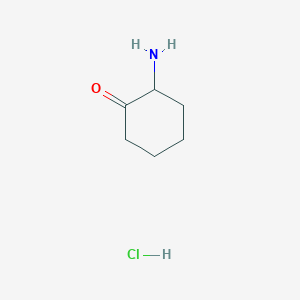

2-Aminocyclohexanone hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53144. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-aminocyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h5H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHZKLDCXNJLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460786 | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-05-0 | |

| Record name | 6946-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-aminocyclohexanone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminocyclohexan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to 2-Aminocyclohexanone Hydrochloride

In the landscape of modern organic and medicinal chemistry, the strategic value of a molecule is often defined by its versatility, reactivity, and potential as a scaffold for complex structures. This compound, a seemingly simple bifunctional molecule, embodies these characteristics. Its constrained cyclic backbone, combined with the nucleophilic amine and electrophilic ketone, creates a powerful synthon for constructing a diverse array of heterocyclic systems and pharmaceutical intermediates. This guide moves beyond a simple datasheet to provide a deeper, field-proven understanding of this compound. We will explore not just what its properties are, but why it behaves the way it does, how to best utilize it in synthesis, and the critical considerations for its handling and characterization. As researchers, our goal is to harness a reagent's full potential, and that begins with a comprehensive understanding of its core attributes.

Part 1: Core Identity and Physicochemical Profile

This compound is the salt form of the parent amine, a strategic choice that significantly enhances the compound's bench-top stability and solubility in polar protic solvents.[1] The protonation of the amino group prevents oxidative degradation and side reactions, ensuring a longer shelf-life and more reliable stoichiometry in reactions.

Chemical Identification:

-

Systematic Name: 2-aminocyclohexan-1-one hydrochloride

-

Molecular Formula: C₆H₁₂ClNO (also written as C₆H₁₁NO·HCl)[2][3]

-

Molecular Weight: 149.62 g/mol [2]

Physicochemical Data Summary:

The physical properties of a reagent are the foundation of its practical application, dictating choices from solvent selection to reaction temperature and purification strategy.

| Property | Value | Significance & Expert Insight |

| Melting Point | 157-158 °C (with decomposition)[1][4] | The relatively high melting point is characteristic of an ionic salt. The decomposition indicates thermal instability, a critical factor when planning high-temperature reactions or distillations. |

| Boiling Point | 213.9 °C at 760 mmHg[1] | This is a calculated value and should be treated with caution due to decomposition at the melting point. Vacuum distillation of the free base is more feasible. |

| Appearance | White to off-white solid/crystals[4][5] | Any significant deviation from this (e.g., yellow or brown coloration) may suggest impurities or degradation, warranting purification before use. |

| Storage | Inert atmosphere, Room Temperature[1][4] | The hydrochloride salt is stable, but the parent amine can be air-sensitive. Storing under an inert gas like argon or nitrogen is best practice to prevent gradual oxidation and moisture absorption. |

| Solubility | Soluble in water; enhanced solubility in protic solvents.[5] | The salt form makes it amenable to aqueous reaction conditions or use in polar solvents like ethanol and methanol, which is advantageous for many synthetic transformations. |

Part 2: Synthesis—Strategic Pathways and Mechanistic Considerations

The synthesis of α-aminoketones is a classic challenge in organic chemistry due to the potential for self-condensation and other side reactions. The methods for preparing this compound are designed to circumvent these issues.

Methodology 1: The Mannich Reaction

A robust and widely applicable route for analogous compounds involves the Mannich reaction, a three-component condensation of an active hydrogen compound (cyclohexanone), formaldehyde (often as paraformaldehyde), and an amine (as its hydrochloride salt).[6]

Reaction Principle: The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the amine and formaldehyde. The cyclohexanone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the desired α-aminomethyl ketone. The use of an acidic medium, often with a catalytic amount of HCl, is crucial as it facilitates both enol and iminium ion formation.[7]

Detailed Experimental Protocol (Adapted from Analogous Syntheses):

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.0 eq).

-

Solvent Addition: Add ethanol as the solvent, sufficient to create a stirrable slurry.

-

Catalysis: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.4 mL for a 100 mmol scale reaction).[7]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring progress by TLC. The causality here is that thermal energy is required to overcome the activation energy for both iminium formation and the subsequent nucleophilic attack.

-

Work-up: Upon completion, filter the hot solution to remove any unreacted paraformaldehyde. Evaporate the solvent under reduced pressure.

-

Purification & Crystallization: The resulting crude residue is dissolved in a minimal amount of hot ethanol. Acetone is then added to induce crystallization.[7] The mixture is cooled (ideally in a freezer overnight) to maximize the yield of the crystalline hydrochloride salt. The choice of an ethanol/acetone system is strategic; the product is soluble in hot ethanol but poorly soluble in the acetone mixture, especially at low temperatures, leading to effective purification by crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with cold acetone, and dry in a desiccator.

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of 2-Aminocyclohexanone HCl.

Part 3: Applications in Drug Development and Advanced Synthesis

The true utility of this compound lies in its role as a versatile intermediate.[1] Its bifunctional nature allows it to serve as a linchpin in the assembly of more complex molecular architectures.

-

Pharmaceutical Scaffolding: This molecule is a key precursor in the synthesis of compounds targeting the central nervous system.[5] It forms the core structure for certain ketamine analogues and other psychoactive agents.[8] The cyclohexanone ring provides a rigid, lipophilic scaffold that can be readily functionalized.

-

Protein Degrader Building Blocks: The compound is classified within the family of "Protein Degrader Building Blocks," indicating its use in creating Proteolysis-Targeting Chimeras (PROTACs) or similar molecules designed to hijack cellular machinery for targeted protein degradation.[2]

-

Heterocyclic Chemistry: The adjacent amino and keto groups are perfectly positioned for cyclocondensation reactions to form a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Diagram: Synthetic Potential

Caption: Reaction pathways illustrating the synthetic versatility of 2-Aminocyclohexanone HCl.

Part 4: Analytical Characterization—A Spectroscopic Fingerprint

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a definitive fingerprint. While a comprehensive dataset for this specific molecule is not readily published, we can reliably predict the key features based on its structure and data from closely related analogues.[9]

Predicted Spectroscopic Data:

| Technique | Expected Features & Rationale |

| ¹H NMR | - Multiplets (1.5-2.5 ppm): A complex series of signals corresponding to the eight protons on the cyclohexyl ring (C3, C4, C5, C6).- Multiplet (~3.5 ppm): The single proton at C2, which is deshielded by both the adjacent carbonyl and ammonium groups.- Broad Singlet (>8.0 ppm): Protons of the ammonium group (-NH₃⁺), which are exchangeable with D₂O. |

| ¹³C NMR | - ~20-40 ppm: Signals for the four methylene carbons (C3, C4, C5, C6) of the cyclohexane ring.- ~55-65 ppm: Signal for the C2 carbon, shifted downfield by the attached nitrogen.- >200 ppm: A characteristic signal for the C1 carbonyl carbon, which is highly deshielded.[7] |

| FTIR (KBr Pellet) | - ~3000-2800 cm⁻¹: Broad absorption due to the N-H stretching vibrations of the primary ammonium salt.- ~2940 & 2860 cm⁻¹: C-H stretching of the aliphatic ring.- ~1710 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ketone) stretching vibration.[7] |

| Mass Spec (ESI+) | - m/z ~114.09: The expected mass for the molecular ion of the free base [M+H]⁺ (C₆H₁₁NO). The hydrochloride itself will not be observed. |

Part 5: Safety, Handling, and Storage—A Protocol of Diligence

Scientific integrity extends to ensuring a safe laboratory environment. This compound is a chemical that demands respect and proper handling.

GHS Hazard Profile:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.[10]

-

H411: Toxic to aquatic life with long lasting effects.[4]

Standard Operating Procedure (SOP) for Safe Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[11] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[11] Use spatulas and weighing paper carefully. Ensure all containers are clearly labeled. Do not eat, drink, or smoke in the handling area.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[1][10] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not allow it to enter drains.[10]

Diagram: Safe Handling and Emergency Response Workflow

Caption: A workflow outlining the essential steps for safe handling and emergency first aid.

Conclusion

This compound, CAS 6946-05-0, is more than just an entry in a chemical catalog. It is a strategically valuable synthon whose utility is rooted in its bifunctional nature and enhanced stability as a hydrochloride salt. From its synthesis via classic organic reactions to its application as a scaffold for neurologically active compounds and advanced materials, it represents a cornerstone for innovation. A thorough understanding of its properties, synthesis, and safe handling protocols, as detailed in this guide, is paramount for any researcher aiming to leverage its full synthetic potential.

References

- LookChem. Cas 6946-05-0, this compound. [Link]

- CP Lab Safety. This compound, min 97%, 100 mg. [Link]

- Greenfield Global.

- Google Patents. US8658827B2 - Method for synthesizing substituted aminocyclohexanone compounds.

- OC-Praktikum. Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound | 6946-05-0 [amp.chemicalbook.com]

- 5. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Buy 2-Aminocyclohexanone | 22374-48-7 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. greenfield.com [greenfield.com]

2-Aminocyclohexanone hydrochloride molecular weight

An In-depth Technical Guide to 2-Aminocyclohexanone Hydrochloride for Advanced Research & Development

Abstract

This technical guide provides an in-depth exploration of this compound (CAS No: 6946-05-0), a pivotal chemical intermediate in pharmaceutical research and broader organic synthesis. The document delineates its fundamental physicochemical properties, offers validated protocols for its synthesis and purification, and details robust analytical methodologies for its characterization. As a versatile building block, the strategic application of this compound in the development of novel therapeutics, particularly for neurological disorders, is discussed.[1] This guide is structured to equip researchers, scientists, and drug development professionals with the technical expertise and practical insights required to effectively utilize this compound in a laboratory setting, ensuring scientific integrity, safety, and reproducibility.

Core Physicochemical & Structural Properties

This compound is the salt form of the parent α-aminoketone.[1] The hydrochloride moiety significantly enhances the compound's stability and aqueous solubility compared to its free base form, which is a critical consideration for its practical application in various reaction conditions and for its shelf-life.[1][2] Aminoketones as free bases can be unstable; conversion to the hydrochloride salt mitigates this issue.[2] The molecule's structure, featuring both a reactive ketone and a nucleophilic amino group, makes it a valuable synthon for creating more complex molecular architectures.[1]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 6946-05-0 | [1][3] |

| Molecular Formula | C₆H₁₂ClNO (or C₆H₁₁NO·HCl) | [1][3] |

| Molecular Weight | 149.62 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | 157-158 °C (with decomposition) | [1][4] |

| Boiling Point | 213.9 °C at 760 mmHg | [1] |

| Storage Conditions | Room Temperature, under inert atmosphere | [1][4] |

| Synonyms | 2-Aminocyclohexanone hcl; Cyclohexanone, 2-amino-, hydrochloride | [1] |

Synthesis Pathway: Reductive Amination

The synthesis of α-aminoketones like this compound can be approached through various routes. One common and effective laboratory-scale method involves the reduction of an α-nitroketone precursor. This approach is favored for its relatively clean conversion and the availability of the starting material, 2-nitrocyclohexanone.

The causality behind this choice rests on the well-established chemistry of nitro group reduction. Catalytic hydrogenation is a powerful and clean method for this transformation, typically yielding the desired amine with high selectivity and avoiding the harsh reagents associated with other reductive processes. The use of a palladium-on-carbon (Pd/C) catalyst is standard, as it provides a high surface area for the reaction to occur efficiently under a hydrogen atmosphere. The presence of hydrochloric acid in the reaction medium ensures that the newly formed amine is immediately protonated to form the stable hydrochloride salt, preventing side reactions and facilitating its isolation.

Experimental Protocol: Synthesis from 2-Nitrocyclohexanone

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

2-Nitrocyclohexanone

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (Reagent Grade)

-

Concentrated Hydrochloric Acid (HCl)

-

Hydrogen Gas (H₂)

-

Parr Hydrogenation Apparatus or similar

-

Standard laboratory glassware

-

Filtration apparatus (e.g., Celite pad, Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), combine 2-nitrocyclohexanone (1 equivalent) with ethanol (approx. 15-20 mL per gram of nitroketone).[4]

-

Catalyst and Acidification: Carefully add 5% Pd/C catalyst (typically 5-10% by weight of the starting material). To this suspension, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.[4] The acid is crucial for the final salt formation.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen or argon to remove air, then introduce hydrogen gas to the desired pressure (typically 40-50 psi).

-

Reaction: Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during and after filtration.

-

Wash the filter cake with a small amount of ethanol to recover any residual product.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid or oil is this compound.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Aminocyclohexanone HCl.

Purification Protocol: Recrystallization

For applications in drug development, the purity of an intermediate is paramount. Recrystallization is a robust and scalable technique for purifying solid organic compounds, which leverages the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures.[6]

The choice of an ethanol/acetone solvent system is strategic for amine hydrochlorides.[6] this compound exhibits good solubility in a polar protic solvent like hot ethanol, while impurities may be less soluble (removed by hot filtration) or more soluble. Acetone, a more non-polar solvent, acts as an "anti-solvent." When added to the saturated ethanol solution, it drastically reduces the solubility of the hydrochloride salt, inducing precipitation of the purified product while soluble impurities remain in the mother liquor.[6][7]

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol (Reagent Grade)

-

Acetone (Reagent Grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and vacuum flask

-

Filter paper

Step-by-Step Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid completely dissolves.[6][7]

-

Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This step is critical to prevent their incorporation into the final crystals.[6]

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

-

Precipitation: Once at room temperature, slowly add acetone as the anti-solvent while stirring.[6][7] A typical volume ratio is 2:1 or 3:1 acetone to ethanol. The solution will become cloudy as the purified product precipitates.

-

Complete Crystallization: To maximize yield, cool the flask in an ice bath or freezer for at least 30 minutes to ensure complete precipitation.[6][7]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the filter cake with a small amount of cold acetone to remove any residual soluble impurities.[2]

-

Drying: Dry the purified crystals under vacuum to remove residual solvents. The final product should be a fine, white to off-white powder.[2] A purified melting point of 157-158 °C indicates successful purification.[6]

Purification Workflow Diagram

Caption: Workflow for the purification of 2-Aminocyclohexanone HCl.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach provides a self-validating system, where data from orthogonal methods collectively support the structure and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the protons on the cyclohexanone ring, and their splitting patterns and coupling constants can help deduce their stereochemical relationships.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1700-1720 cm⁻¹ is indicative of the ketone (C=O) stretch. N-H stretching vibrations for the ammonium salt (R-NH₃⁺) typically appear as a broad band in the 2800-3200 cm⁻¹ region.

-

Mass Spectrometry (MS): MS provides the molecular weight of the free base after the loss of HCl. According to the "Nitrogen Rule," a molecule with a single nitrogen atom will have an odd-numbered molecular ion peak.[8] For 2-Aminocyclohexanone (C₆H₁₁NO), the expected exact mass is approximately 113.08 Da.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A reversed-phase method with UV detection is typically employed.

Protocol: Purity Analysis by HPLC

This protocol provides a starting point for developing a validated HPLC method for this compound. Method optimization and validation are required for specific applications.[10]

Table 2: Starting HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining moderately polar organic molecules. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile | Buffered aqueous phase controls the ionization state; acetonitrile is the organic modifier. |

| Gradient | Isocratic or Gradient (e.g., 5% B to 95% B over 15 min) | A gradient is often used to ensure elution of all components and cleaning of the column. |

| Flow Rate | 1.0 mL/min | A standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 210 nm | Ketones typically have a UV absorbance at lower wavelengths. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

| Sample Prep. | Dissolve ~1 mg/mL in mobile phase | Ensures compatibility with the analytical system.[10] |

Analytical Workflow Diagram

Caption: Logical workflow for analytical validation.

Applications in Research and Drug Development

The structural motif of 2-Aminocyclohexanone is a valuable pharmacophore and a versatile precursor in medicinal chemistry.[11] Its primary utility lies in its role as a key intermediate for synthesizing more complex, biologically active molecules.

-

Scaffold for Novel Therapeutics: It serves as a starting point for building libraries of compounds for screening. The amine and ketone functionalities allow for a wide range of chemical transformations, including reductive amination, condensation reactions, and cyclizations.

-

Neurological Disorders: The cyclohexanone ring is a common feature in compounds targeting the central nervous system. This compound is specifically noted as an intermediate for compounds with potential applications in treating neurological disorders.[1]

-

Precursor to Benzothiazoles: Aminocyclohexanones are precursors to compounds like Pramipexole, a dopamine agonist used in treating Parkinson's disease, which is a 2-amino-tetrahydro-benzothiazole derivative.[12] This highlights the direct lineage from this type of building block to marketed pharmaceuticals.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes serious skin and eye irritation/damage.[4][13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13][15] Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][16] The compound should be stored under an inert atmosphere to maximize its long-term stability.[1][4]

-

Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[17] Dispose of the chemical and its container at an approved waste disposal plant in accordance with local regulations.[13]

References

- CP Lab Safety. (n.d.). This compound, min 97%, 100 mg.

- LookChem. (n.d.). Cas 6946-05-0, this compound.

- Greenfield Global. (2018, August 20). Safety Data Sheet.

- Organic Chemistry practical course. (2006, March). Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride.

- PubChem. (n.d.). 2-Aminocyclohexanone.

- Google Patents. (n.d.). US7868029B2 - Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates.

- Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines.

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 6946-05-0 [amp.chemicalbook.com]

- 5. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2-Aminocyclohexanone | C6H11NO | CID 413888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. US7868029B2 - Process for the preparation of 2-amino-4,5,6,7-tetrahydro-6-aminobenzothiazoles from cyclohexanes and cyclohexanones as intermediates - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. greenfield.com [greenfield.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physical Properties of 2-Aminocyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocyclohexanone hydrochloride (CAS No: 6946-05-0) is a crucial chemical intermediate, playing a significant role as a versatile building block in the realms of organic synthesis and pharmaceutical development.[1] Its unique bifunctional nature, possessing both a reactive ketone and a primary amine, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The hydrochloride salt form of 2-aminocyclohexanone enhances its stability and solubility, particularly in aqueous media, rendering it more amenable for use in various laboratory and industrial applications.[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and medicinal chemistry. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and established analytical protocols.

Chemical Structure and Identification

The molecular structure of this compound consists of a six-membered cyclohexanone ring with an amino group attached to the alpha-carbon (position 2). The amine is protonated by hydrochloric acid to form the ammonium chloride salt.

Molecular Formula: C₆H₁₁NO·HCl[1]

Molecular Weight: 149.62 g/mol [1][2]

Synonyms: 2-Aminocyclohexanone HCl, Cyclohexanone, 2-amino-, hydrochloride[1]

CAS Number: 6946-05-0[1][2][3][4]

Diagram 1: Synthesis Pathway of this compound

Caption: A common synthetic route to this compound.

Core Physical Properties

The physical state and thermal properties of a compound are critical for its storage, handling, and use in chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 157-158 °C (with decomposition) | [1] |

| Boiling Point | 213.9 °C at 760 mmHg (calculated) | [1] |

| Density | 1.023 g/cm³ (calculated) | [1] |

| Flash Point | 83.2 °C (calculated) | [1] |

| Vapor Pressure | 0.16 mmHg at 25°C (calculated) | [1] |

| Refractive Index | 1.479 (calculated) | [1] |

Note: Some of the listed properties are calculated values and should be confirmed by experimental data where critical.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube. The tube is then gently tapped to pack the sample to a height of 2-3 mm.

-

Calibration: The melting point apparatus should be calibrated using certified reference standards.

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range represents the melting point of the sample. For this compound, decomposition is observed during melting.[1]

-

Diagram 2: Workflow for Melting Point Determination

Sources

2-Aminocyclohexanone hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 2-Aminocyclohexanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound. As a crucial parameter in pharmaceutical development and organic synthesis, a thorough understanding of this compound's solubility is paramount for ensuring reproducible results in research and achieving optimal bioavailability in therapeutic applications. This document moves beyond a simple data sheet to explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical factors that influence its behavior in solution.

Introduction: The Significance of this compound

This compound is a versatile bifunctional organic molecule, featuring both a secondary amine and a ketone. It serves as a valuable building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical sector where it is explored for its potential in creating novel treatments for neurological disorders.[1] The hydrochloride salt form is commonly used because it enhances the compound's stability and, critically, its solubility in aqueous media, which is a frequent requirement for laboratory applications and drug formulation.[1]

An accurate assessment of its solubility is not merely an academic exercise; it is a foundational requirement for:

-

Drug Development: Solubility is a primary determinant of a drug's oral bioavailability.[2] Poorly soluble compounds often face significant hurdles in formulation and may exhibit low efficacy.[2]

-

Process Chemistry: In synthetic organic chemistry, solvent selection and reaction concentration are dictated by the solubility of reactants and intermediates. Understanding these parameters is key to optimizing reaction kinetics, yield, and purity.

-

Analytical Method Development: Preparing stock solutions and calibration standards for analytical techniques like HPLC or GC requires precise knowledge of a compound's solubility to ensure accurate quantification.

Physicochemical Characteristics

The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key characteristics of this compound is presented below.

| Property | Value | Source |

| CAS Number | 6946-05-0 | [1][3][4] |

| Molecular Formula | C₆H₁₁NO·HCl (or C₆H₁₂ClNO) | [1][3] |

| Molecular Weight | 149.62 g/mol | [1][3] |

| Melting Point | 157-158 °C (decomposes) | [1] |

| Appearance | Data not consistently available; typically a solid. | |

| Storage | Inert atmosphere, Room Temperature | [1] |

Principles Governing Solubility

The dissolution of this compound is governed by several key factors. As an amine salt, its behavior in solution is particularly sensitive to the chemical environment.

-

Polarity and Hydrogen Bonding: The presence of the protonated amino group (-NH₃⁺) and the carbonyl group (C=O) makes the molecule capable of forming strong hydrogen bonds and ion-dipole interactions with polar solvents like water. The hydrochloride salt form is significantly more polar than its free base counterpart, which dramatically enhances its aqueous solubility.[5]

-

pH-Dependent Solubility: This is arguably the most critical factor. This compound is the salt of a weak base. Its solubility in aqueous media is highly dependent on the pH of the solution. In acidic to neutral conditions, the amine remains protonated (R-NH₃⁺), an ionic form that is readily solvated by water. As the pH becomes more alkaline, the amine is deprotonated to its free base form (R-NH₂), which is significantly less polar and thus less soluble in water. This equilibrium is crucial for controlling its dissolution.[5][6][7]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility tends to increase with higher temperatures.[5][7] This relationship should be experimentally verified for specific solvent systems.

-

Common Ion Effect: The presence of a common ion (e.g., from adding NaCl to the solution) can decrease the solubility of an ionic compound, although this effect is typically more pronounced for sparingly soluble salts.

Known Solubility Data

Given the lack of specific data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[10][11] This method measures the thermodynamic solubility, which is the saturation concentration of the compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

Diagram of the Shake-Flask Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., water, phosphate-buffered saline pH 7.4) at a constant temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes for dilution

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 5-10 mg in 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C or 37 °C).

-

Causality Insight: Constant agitation ensures continuous interaction between the solid and the solvent, facilitating the process of reaching equilibrium. Temperature control is critical as solubility is temperature-dependent.[12]

-

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.

-

Sampling: Once equilibrium is reached, stop the agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial.

-

Self-Validating System: This step is crucial to separate the dissolved solute from any undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the compound.

-

-

Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase or a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the sample to determine its concentration.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying the concentration of dissolved analytes.[13]

Diagram of the Analytical Workflow

Caption: General workflow for sample quantification using HPLC.

General HPLC Method Protocol

Objective: To quantify the concentration of this compound in filtered samples from the solubility experiment.

Starting Conditions (to be optimized):

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by performing a UV scan of the compound in the mobile phase. The carbonyl group suggests absorbance in the low UV range (e.g., 210-220 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Calibration Curve: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform a series of dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Analysis: Inject the calibration standards, a blank (mobile phase), and the diluted samples onto the HPLC system.

-

Quantification: Record the peak area for each injection. Plot a calibration curve of peak area versus concentration for the standards. The curve should have a correlation coefficient (r²) > 0.99. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

-

Solubility Calculation: Multiply the calculated sample concentration by the dilution factor to determine the final solubility, typically expressed in mg/mL or µg/mL.

In-Depth Discussion: The Critical Role of pH

For an amine hydrochloride, pH is the dominant factor controlling aqueous solubility. The relationship between the protonated (salt) and deprotonated (free base) forms is described by the Henderson-Hasselbalch equation and dictates the compound's state in solution.

Diagram of pH-Dependent Equilibrium

Caption: pH-dependent equilibrium of this compound.

Expert Insights:

-

Acidic pH: At a pH well below the pKa of the conjugate acid (R-NH₃⁺), the equilibrium is shifted far to the left (ionized form). In this state, the compound will exhibit its maximum aqueous solubility. This is why amine drugs are often formulated as hydrochloride salts.

-

Alkaline pH: As the pH increases and approaches the pKa, the free base (R-NH₂) begins to form. Once the pH exceeds the pKa, the uncharged free base becomes the dominant species. Being significantly less polar, its solubility is much lower, and precipitation may occur if the concentration exceeds its intrinsic solubility limit.

-

Implications for Drug Development: This pH-solubility profile is critical for oral drug delivery. A drug must be soluble in the acidic environment of the stomach (pH 1-3) but may face solubility challenges in the more neutral environment of the small intestine (pH 6-7.5), where most absorption occurs.[7] Therefore, a complete pH-solubility profile is essential during pre-formulation studies.[13]

Conclusion

While this compound is utilized in its salt form to improve stability and solubility, a detailed quantitative understanding of its behavior in various solvents remains essential for its effective application. This guide has outlined the core theoretical principles governing its dissolution and provided a robust, field-proven framework for its experimental determination using the shake-flask method coupled with HPLC analysis. Researchers and developers must recognize the profound impact of environmental factors, especially pH, on the solubility of this compound. By implementing these rigorous methodologies, scientists can ensure data integrity, optimize experimental and manufacturing processes, and accelerate the development of novel chemical entities.

References

- LookChem. Cas 6946-05-0, this compound. [Link]

- Solubility of Things. Methylamine hydrochloride. [Link]

- Al-Kassas, R., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

- SlideShare. solubility experimental methods.pptx. [Link]

- Lund University Publications.

- Zhang, Y., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

- ChemBK. 2-Aminocyclohexanol. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

- CP Lab Safety. This compound, min 97%, 100 mg. [Link]

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

- Quora. Why do amines dissolve in hydrochloric acid?. [Link]

- Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

- Skoog, D. A., et al. Selected Methods of Analysis. [Link]

Sources

- 1. Cas 6946-05-0,this compound | lookchem [lookchem.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. keyorganics.net [keyorganics.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Buy trans-2-Aminocyclohexanol hydrochloride | 5456-63-3 [smolecule.com]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. solubility experimental methods.pptx [slideshare.net]

2-Aminocyclohexanone hydrochloride stability and storage

An In-Depth Technical Guide to the Stability and Storage of 2-Aminocyclohexanone Hydrochloride

**Abstract

This compound is a pivotal building block in modern organic and medicinal chemistry, serving as a key precursor in the synthesis of various pharmaceutical agents.[1] However, its utility is intrinsically linked to its purity, which is challenged by its inherent chemical instability. As a primary α-amino ketone, the compound is susceptible to a specific and often rapid degradation pathway, primarily self-condensation.[2] This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation mechanism, and establishes field-proven protocols for its optimal storage and handling. Furthermore, it details robust analytical methodologies for conducting stability assessments and purity evaluations, ensuring that researchers, scientists, and drug development professionals can maintain the integrity of this critical reagent in their workflows.

Physicochemical Properties and Structural Integrity

Understanding the fundamental properties of this compound is the first step toward its effective management. The compound is supplied as a hydrochloride salt, a crucial feature that enhances its stability compared to the volatile and highly reactive free base.[1] Protonation of the amino group prevents it from acting as a nucleophile, which is the initial step in its primary degradation pathway.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁NO·HCl | [1] |

| Molecular Weight | 149.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 157-158 °C (with decomposition) | [1] |

| Solubility | Soluble in water and protic organic solvents. | |

| CAS Number | 6946-05-0 | [1] |

The Core Challenge: Chemical Instability and Degradation Pathway

The principal challenge in handling this compound lies in its propensity for self-condensation. This is a characteristic reactivity mode for primary α-amino aldehydes and ketones.[2][3] The degradation is not a random decomposition but a specific chemical transformation that results in the formation of a dimer.

The Dimerization Mechanism

The degradation proceeds via a biomimetic pathway involving the self-condensation of two molecules to form a dihydropyrazine intermediate, which can subsequently oxidize to a more stable aromatic pyrazine ring system.[3] This pathway is initiated by the deprotonation of the amine hydrochloride to yield the free amine. The nucleophilic free amine of one molecule then attacks the electrophilic carbonyl carbon of a second molecule. A series of condensation and cyclization steps ensues, leading to the dimer.

The key steps are:

-

Deprotonation: Presence of moisture or a basic environment facilitates the conversion of the stable ammonium salt (-NH₃⁺) to the reactive free amine (-NH₂).

-

Nucleophilic Attack: The free amine of one molecule attacks the carbonyl of another.

-

Condensation & Cyclization: Intramolecular reactions form a six-membered dihydropyrazine ring.

-

Oxidation (Aromatization): The dihydropyrazine intermediate can readily oxidize upon exposure to air to form a thermodynamically stable aromatic quinoxaline derivative.

Caption: Primary degradation pathway of 2-aminocyclohexanone.

Accelerating Factors

Causality behind the degradation is critical to understand for its prevention:

-

Presence of Base: Any basic substance will deprotonate the hydrochloride salt, liberating the nucleophilic free amine and initiating the degradation cascade.

-

Moisture: Water can act as a weak base and facilitates proton transfer, thereby promoting the formation of the reactive free amine. The compound is often hygroscopic.

-

Elevated Temperature: As with most chemical reactions, increased temperature provides the necessary activation energy, accelerating the rate of dimerization according to the Arrhenius equation. Storage at ambient temperature, even for short periods, can lead to significant dimer formation.

-

Oxygen: While dimerization can occur anaerobically, the presence of oxygen accelerates the final, irreversible step of oxidizing the dihydropyrazine intermediate to the stable aromatic pyrazine system.

Field-Proven Storage and Handling Protocols

The logic of proper storage is to directly counteract the accelerating factors of degradation. The core principle is to maintain the compound in its protonated salt form and to minimize its exposure to energy (heat) and reactants (moisture, base, oxygen).

Long-Term Storage Protocol (Shelf-Life > 6 months)

-

Aliquot upon Receipt: Immediately upon receiving, transfer the material inside a glovebox or an inert atmosphere glove bag into smaller, pre-weighed amber glass vials suitable for single-use. This avoids repeated warming and exposure of the bulk material.

-

Inert Atmosphere Backfill: Purge each vial with a dry, inert gas (e.g., Argon or Nitrogen) for at least 1-2 minutes to displace all air and moisture.

-

Secure Sealing: Tightly cap the vials and wrap the cap-vial interface with Parafilm® to create a secondary barrier against moisture and air ingress.

-

Desiccated Secondary Containment: Place the sealed vials inside a larger, airtight secondary container that contains a desiccant (e.g., silica gel or Drierite™).

-

Low-Temperature Storage: Store the secondary container in a freezer at -20°C or below . This is a critical step; refrigeration at 2-8°C is insufficient to halt dimerization over long periods. The lower temperature drastically reduces the kinetic rate of the self-condensation reaction.

Daily Laboratory Handling Workflow

This protocol is designed to be a self-validating system to minimize degradation during experimental use.

Caption: Recommended workflow for handling 2-aminocyclohexanone HCl.

Analytical Methods for Stability and Purity Assessment

To ensure the integrity of the material, a robust analytical method capable of separating the parent compound from its key degradants is essential. This is known as a stability-indicating method.[4][5] A forced degradation study is the cornerstone for developing such a method.[6][7][8]

Exemplary Forced Degradation Study Protocol

The goal is to intentionally degrade the compound under controlled conditions to generate the primary degradants, which are then used to validate the specificity of the analytical method.

Table 2: Typical Conditions for Forced Degradation Study

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve 10 mg in 10 mL of 0.1 M HCl. Heat at 60°C for 24h. Neutralize before analysis. | Minimal degradation (salt form is stable in acid). |

| Base Hydrolysis | Dissolve 10 mg in 10 mL of 0.1 M NaOH. Keep at RT for 8h. Neutralize before analysis. | Significant degradation via dimerization. |

| Oxidative | Dissolve 10 mg in 10 mL of 3% H₂O₂. Keep at RT for 24h, protected from light. | Potential for N-oxide formation or ring oxidation. |

| Thermal (Solid) | Store 10 mg of solid compound in an oven at 80°C for 48h. | Moderate degradation, formation of dimer. |

| Photolytic | Expose 10 mg of solid and a 1 mg/mL solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To be determined; evaluate for photosensitivity. |

Stability-Indicating HPLC Method (Exemplary)

This method is adapted from established protocols for structurally similar amino ketones and is designed to separate the polar parent compound from its less polar dimer.[9]

Table 3: Recommended HPLC Method Parameters

| Parameter | Specification | Rationale |

| Instrument | HPLC with UV or PDA Detector | PDA is preferred for peak purity analysis. |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Standard column chemistry providing good retention and resolution for this class of compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape of the amine and maintains a low pH for stability. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient Program | 5% B to 95% B over 20 minutes, then hold for 5 min, re-equilibrate for 5 min. | A gradient is necessary to elute the parent compound and any less polar degradation products like the dimer. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | 210 nm | Wavelength for detecting the carbonyl chromophore. |

| Injection Volume | 10 µL | Standard volume, adjust based on concentration. |

| Sample Diluent | Mobile Phase A | Ensures sample is stable and compatible with the initial mobile phase conditions. |

Quantitative NMR (qNMR) for Primary Purity Assessment

For an orthogonal and highly accurate purity assessment without the need for a specific reference standard of the analyte, ¹H-qNMR is the method of choice.[10][11] It provides a direct measurement of purity against a certified internal standard.

Exemplary qNMR Protocol:

-

Materials: Analyte (2-aminocyclohexanone HCl), certified internal standard (e.g., Maleic Acid), deuterated solvent (e.g., DMSO-d₆), high-precision analytical balance.

-

Sample Preparation: Accurately weigh ~15 mg of the analyte and ~10 mg of the internal standard into the same vial.[10] Record weights to 0.01 mg. Dissolve completely in ~0.7 mL of DMSO-d₆ and transfer to a high-quality NMR tube.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

-

Data Analysis: Carefully integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard. Calculate the purity using the standard qNMR equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, std = internal standard.

Summary of Best Practices

Table 4: Do's and Don'ts for Maintaining Compound Integrity

| Do | Don't |

| ✅ Store at -20°C or below under a dry, inert atmosphere. | ❌ Store at room temperature or in a refrigerator (2-8°C) for long periods. |

| ✅ Aliquot into single-use vials upon receipt. | ❌ Repeatedly open and close the main stock container. |

| ✅ Equilibrate to room temperature in a desiccator before opening. | ❌ Open a cold vial directly to ambient air, causing moisture condensation. |

| ✅ Handle in a glovebox or under a stream of inert gas. | ❌ Weigh or handle the solid material on an open bench. |

| ✅ Use anhydrous solvents for preparing solutions. | ❌ Dissolve in protic or wet solvents unless immediately using in a reaction. |

| ✅ Perform regular purity checks using a stability-indicating method. | ❌ Assume the material is pure without analytical verification. |

References

- Jain, D., et al. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research. [Link]

- Sperry, J., et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126-2132. [Link]

- LookChem. (n.d.). Cas 6946-05-0, this compound. [Link]

- Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

- Wikipedia. (n.d.). Aminoaldehydes and aminoketones. [Link]

- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Central European Journal of Chemistry, 8(4), 781-794. [Link]

- Gefvert, U. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

- Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). Stability Indicating HPLC Method Development – A Review. [Link]

- International Research Journal of Pharmacy and Medical Sciences (IRJPMS). (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

- Sherekar, D. P., et al. (n.d.).

- Singh, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]

- Iram, F., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ResearchGate. (2012). (PDF) Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]

- Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

- Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. [Link]

Sources

- 1. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ijtsrd.com [ijtsrd.com]

- 5. irjpms.com [irjpms.com]

- 6. longdom.org [longdom.org]

- 7. ajpsonline.com [ajpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Aminocyclohexanone Hydrochloride

Introduction

2-Aminocyclohexanone is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a chiral α-aminoketone, it serves as a valuable building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds and pharmacologically active agents.[1][2] Due to the inherent reactivity of the free base, which is prone to self-condensation, 2-aminocyclohexanone is most commonly isolated and utilized as its more stable hydrochloride salt.[2] Accurate and comprehensive structural elucidation of this key intermediate is paramount for its effective use in research and development.

This in-depth technical guide provides a detailed exploration of the core spectroscopic techniques employed for the characterization of 2-aminocyclohexanone hydrochloride: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections will delve into the theoretical underpinnings of each technique, present and interpret representative spectroscopic data, and provide field-proven experimental protocols. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource for researchers, scientists, and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for confirming its structure.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Interpreting the ¹H NMR Spectrum:

-

-NH₃⁺ Protons: The protons of the ammonium group are expected to appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal could be found in the range of 8.0-9.0 ppm.

-

α-Proton (H2): The proton on the carbon bearing the ammonium group (C2) is significantly deshielded and is expected to appear as a multiplet downfield, likely in the range of 3.5-4.0 ppm. The multiplicity will depend on the coupling with the adjacent methylene protons on C3.

-

Methylene Protons (H3, H4, H5, H6): The eight protons of the cyclohexanone ring will appear as a series of complex, overlapping multiplets in the upfield region, typically between 1.5 and 3.0 ppm. The protons on C6, being adjacent to the electron-withdrawing carbonyl group, are expected to be the most downfield of the methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -NH₃⁺ | 8.0 - 9.0 | broad singlet |

| H2 | 3.5 - 4.0 | multiplet |

| H6 | 2.5 - 3.0 | multiplet |

| H3, H4, H5 | 1.5 - 2.5 | complex multiplets |

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their functional group identity.

Interpreting the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound is expected to show six distinct signals corresponding to the six carbon atoms of the cyclohexanone ring.

-

Carbonyl Carbon (C1): The most downfield signal will be that of the carbonyl carbon, typically appearing in the range of 205-215 ppm.

-

α-Carbon (C2): The carbon atom attached to the ammonium group (C2) will be the next most downfield signal among the sp³ carbons, expected around 55-65 ppm.

-

Methylene Carbons (C3, C4, C5, C6): The remaining four methylene carbons of the ring will appear in the upfield region, generally between 20 and 45 ppm. The C6 carbon, being adjacent to the carbonyl group, will likely be the most downfield of these.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | 205 - 215 |

| C2 (CH-NH₃⁺) | 55 - 65 |

| C6 (CH₂) | 40 - 45 |

| C3, C4, C5 (CH₂) | 20 - 35 |

C. Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube to a volume of approximately 0.6-0.7 mL. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

Data Acquisition:

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) using appropriate software.

Caption: Workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful and rapid technique for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

A. Interpreting the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H bonds of the ammonium group, the C=O bond of the ketone, and the C-H and C-N bonds.

-

N-H Stretching: The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding.

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring is expected in the range of 1715-1700 cm⁻¹.[4]

-

N-H Bending: The N-H bending (scissoring) vibration of the primary amine will likely show a medium to strong absorption around 1620-1550 cm⁻¹.[5]

-

C-H Stretching: The stretching vibrations of the C-H bonds of the cyclohexane ring will appear as multiple sharp peaks in the 3000-2850 cm⁻¹ region.[5]

-

C-N Stretching: The C-N stretching vibration is expected to be in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₃⁺ | N-H Stretch | 3200 - 2800 | Broad, Strong |

| C=O | C=O Stretch | 1715 - 1700 | Strong, Sharp |

| -NH₃⁺ | N-H Bend | 1620 - 1550 | Medium-Strong |

| C-H (sp³) | C-H Stretch | 3000 - 2850 | Medium-Strong |

| C-N | C-N Stretch | 1250 - 1020 | Medium |

B. Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-FTIR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

A. Interpreting the Mass Spectrum

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable to observe the molecular ion.

-

Molecular Ion: The molecular formula of 2-aminocyclohexanone is C₆H₁₁NO, with a molecular weight of 113.16 g/mol .[6][7] In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 114.16.

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for cyclic aminoketones include:

-

α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[8] This could lead to the loss of the C1-C2 bond or the C2-C3 bond.

-

Loss of Small Molecules: The loss of neutral molecules such as water (H₂O), ammonia (NH₃), or carbon monoxide (CO) from the molecular ion can also be observed.[9]

-

Table 4: Expected Ions in the Mass Spectrum of 2-Aminocyclohexanone

| Ion | m/z | Description |

| [M+H]⁺ | 114.16 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 97.16 | Loss of ammonia |

| [M+H - CO]⁺ | 86.16 | Loss of carbon monoxide |

B. Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use an electrospray ionization mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

Caption: Workflow for ESI-Mass Spectrometry analysis.

IV. Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. While direct experimental spectra are not always readily available in public repositories, a thorough understanding of the principles of each technique, combined with data from closely related analogues, allows for a confident and accurate characterization. The protocols and interpretive guidance provided in this technical guide are designed to empower researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

References

- PubChem. (n.d.). 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one;hydron;chloride.

- PubChem. (n.d.). (2S,6S)-2-Amino-2-(2-chlorophenyl)-6-hydroxycyclohexanonehydrochloride.

- Scribd. (n.d.). IR Spectroscopy Spectra.

- PubChem. (n.d.). 2-Aminocyclohexanone.

- Guo, Y. C., Cao, S. X., Zong, X. K., Liao, X. C., & Zhao, Y. F. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131–139.

- PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry.

- PubChem. (n.d.). 4-Aminocyclohexanone Hydrochloride.

- Nguyen, T. A., et al. (2013). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. PloS one, 8(9), e74925.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315).

- PubChem. (n.d.). cis-2-Aminocyclohexanol.

- PubChem. (n.d.). (1R,2S)-2-aminocyclohexan-1-ol hydrochloride.

- SpectraBase. (n.d.). 2-Aminocyclohexanol - Optional[FTIR] - Spectrum.

- PubChem. (n.d.). 2-(Methylamino)cyclohexanone hydrochloride.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- Wikipedia. (n.d.). Aminoaldehydes and aminoketones.

- Illinois State University. (n.d.). Infrared Spectroscopy.

- University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy.

- Chemistry LibreTexts. (n.d.). Ketone infrared spectra.

- MDPI. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.

Sources

- 1. (1R,2S)-2-aminocyclohexan-1-ol hydrochloride | C6H14ClNO | CID 12228413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 3. 2-(Methylamino)cyclohexanone hydrochloride | C7H14ClNO | CID 20499288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Aminocyclohexanone | C6H11NO | CID 413888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 2-Aminocyclohexanone | 22374-48-7 [smolecule.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS [mdpi.com]

Predicted NMR spectrum of 2-Aminocyclohexanone hydrochloride

An In-Depth Technical Guide to the Predicted NMR Spectrum of 2-Aminocyclohexanone Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control. This guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra of this compound. By grounding predictions in the fundamental principles of chemical environment, electron-withdrawing effects, and stereochemistry, this document serves as a practical reference for scientists engaged in synthesis, process development, and analytical characterization. We will explore the causal factors governing chemical shifts and coupling constants and present a validated protocol for experimental acquisition.

Introduction: The Molecule in Focus